N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide
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Overview
Description
N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide is an organic compound that features a sulfonamide functional group. This compound is characterized by the presence of a cyclopropyl group, a hydroxycyclobutyl group, and a methanesulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide typically involves the reaction of cyclopropylamine with 2-hydroxycyclobutanone in the presence of a suitable base to form the intermediate N-cyclopropyl-N-(2-hydroxycyclobutyl)amine. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization or chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-N-(2-oxocyclobutyl)methanesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyclopropyl and hydroxycyclobutyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide can be compared with other sulfonamide-based compounds, such as:
Methanesulfonamide: Lacks the cyclopropyl and hydroxycyclobutyl groups, making it less complex and potentially less selective in its biological activity.
N-cyclopropylmethanesulfonamide: Contains the cyclopropyl group but lacks the hydroxycyclobutyl group, which may affect its reactivity and binding properties.
N-(2-hydroxycyclobutyl)methanesulfonamide: Contains the hydroxycyclobutyl group but lacks the cyclopropyl group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in the combination of the cyclopropyl and hydroxycyclobutyl groups, which can provide enhanced reactivity and selectivity in various applications.
Properties
IUPAC Name |
N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-13(11,12)9(6-2-3-6)7-4-5-8(7)10/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVSFKFHJWEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CC1)C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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